molecular formula C9H11BrClNO B2632243 Ethyl 4-bromobenzimidate hydrochloride CAS No. 55368-83-7

Ethyl 4-bromobenzimidate hydrochloride

Cat. No. B2632243
Key on ui cas rn: 55368-83-7
M. Wt: 264.55
InChI Key: SWJFEVFZCZJOOE-UHFFFAOYSA-N
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Patent
US07262223B2

Procedure details

A cold solution (0° C.) of 4-bromobenzonitrile (1 g, 5.5 mmol) in ethanol (25 mL) was saturated with dry HCl(g). The mixture was then stirred at room temperature for 18 hours, after which FT-IR showed complete disappearance of the nitrile. The solution was concentrated to dryness, and further dried in vacuo. The ethyl 4-bromobenzimidate hydrochloride thus obtained was used in the synthesis of compounds 145, 146, 150, and 151.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[ClH:10].[CH2:11]([OH:13])[CH3:12]>>[ClH:10].[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[NH:7])[O:13][CH2:11][CH3:12])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
further dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.BrC1=CC=C(C(OCC)=N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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